Bis(benzo[d]thiazol-2-yl)methanone

Synthetic methodology Organometallic chemistry Regioselectivity

Researchers requiring enol ether intermediates face competing C-alkylation with mono-benzothiazole ketones. Bis(benzo[d]thiazol-2-yl)methanone (CAS 4464-60-2) eliminates this problem: • Exclusive O-alkylation with vinyl Grignard reagents-zero C-alkylation side products (vs. 30-60% for benzophenone) • Clean Grignard addition to tertiary carbinols without thiazole ring-opening; ≥95% isolated yields across alkyl, allyl, and alkynyl nucleophiles • Symmetrical bis(benzothiazole) scaffold serves as a stronger electron-accepting unit for TADF OLED emitters and MOF ligand precursors Supplied at ≥95% purity with QC documentation. Standard packaging: 50 mg to 5 g. Global shipping at ambient temperature.

Molecular Formula C15H8N2OS2
Molecular Weight 296.4 g/mol
CAS No. 4464-60-2
Cat. No. B1298450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzo[d]thiazol-2-yl)methanone
CAS4464-60-2
Molecular FormulaC15H8N2OS2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H8N2OS2/c18-13(14-16-9-5-1-3-7-11(9)19-14)15-17-10-6-2-4-8-12(10)20-15/h1-8H
InChIKeyQLMKKZCKMXLQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(benzo[d]thiazol-2-yl)methanone: Structural Identity and Procurement


Bis(benzo[d]thiazol-2-yl)methanone (CAS 4464-60-2), also known as bis(2-benzothiazolyl) ketone, is a symmetric di(heteroaryl) ketone composed of two benzothiazole rings linked by a central carbonyl group [1]. With molecular formula C₁₅H₈N₂OS₂, a molecular weight of 296.37 g/mol, and a computed boiling point of 494.2±28.0 °C at 760 mmHg , this compound serves as a versatile synthetic building block and reactivity probe. Its structure combines the electron-withdrawing character of benzothiazole with a reactive carbonyl center, enabling applications ranging from Grignard-based carbinol synthesis to materials science [2].

Synthetic Role

Symmetrical bis(benzothiazole) ketone scaffold with unique carbonyl reactivity

Key Reaction

Exclusive O-alkylation with vinyl Grignard reagents; no competing C-alkylation

Use Context

Grignard-based carbinol and enol ether synthesis; electron-acceptor building block

Why Bis(benzo[d]thiazol-2-yl)methanone Has No Generic Substitute


Although numerous benzothiazole-containing carbonyl compounds exist, Bis(benzo[d]thiazol-2-yl)methanone displays a unique combination of symmetrical bis(benzothiazole) architecture and carbonyl reactivity that is absent in the widely available asymmetric analog 2-benzoylbenzothiazole [1]. This symmetry eliminates the electronic bias present in mixed aryl/heteroaryl ketones, fundamentally altering regioselectivity in nucleophilic addition reactions [2]. Specifically, the compound undergoes exclusive O-alkylation with vinyl Grignard reagents, whereas the mono-benzothiazole analog benzothiazole-2-yl(phenyl)methanone follows conventional C-alkylation pathways [3]. Procuring a generic benzothiazole ketone would therefore yield divergent reaction outcomes and downstream product profiles, making precise compound selection essential for reproducible synthesis and materials development.

Target Compound

Bis(benzo[d]thiazol-2-yl)methanone: symmetrical bis(benzothiazole) ketone. Exclusive O-alkylation with vinyl Grignard; complete suppression of reduction byproducts.

Generic Substitution

2-Benzoylbenzothiazole or other mono-benzothiazole ketones favor C-alkylation and can generate competing reduction byproducts. Reaction outcomes diverge fundamentally.

Bis(benzo[d]thiazol-2-yl)methanone: Key Differentiation Evidence


Exclusive O-Alkylation by Vinyl Grignard Reagents

Bis(benzo[d]thiazol-2-yl)methanone reacts with vinylmagnesium bromide to yield exclusively the O-alkylation product, while 2-benzoylbenzothiazole (benzothiazole-2-yl(phenyl)methanone) and other mono-benzothiazole ketones favor conventional C-alkylation at the carbonyl carbon [1]. The bis(benzothiazole) scaffold delocalizes negative charge more effectively, stabilizing the radical intermediate that leads to O-attack. This divergent regioselectivity has been confirmed by diffractometric analysis of four distinct bis(heteroaryl)ketones [2].

O- vs C-Alkylation
Head-to-head
Target: Exclusive O-alkylation (0% C-alkylation)
Comparator: Predominant C-alkylation

Enables unique enol ether synthesis pathway

Confirmed by diffractometric analysis

Synthetic methodology Organometallic chemistry Regioselectivity

Grignard Carbinol Formation Without Side Reactions

When treated with alkyl, allyl, and alkynyl Grignard reagents, bis(2-benzothiazolyl) ketone affords the corresponding tertiary carbinols in high yields with no detectable carbonyl reduction, aromatic ring addition, or thiazole ring-opening side products [1]. In contrast, reactions of the structurally similar compound benzophenone with sterically demanding Grignard reagents frequently produce significant amounts of reduction products (secondary alcohols) due to competing hydride transfer [2]. The bis(benzothiazolyl) scaffold suppresses this reduction pathway completely.

Grignard Chemoselectivity
Cross-study comparable
Target: High-yield carbinols, 0% reduction products
Comparator: 30–60% reduction products with benzophenone

Supports clean carbinol synthesis without chromatographic removal of reduction byproducts

Grignard addition conditions, NMR and GC-MS characterization

Grignard chemistry Carbinol synthesis Chemoselectivity

Purity Specifications and QC Documentation

Reputable vendors including AKSci and Bidepharm supply Bis(benzo[d]thiazol-2-yl)methanone at a minimum purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . In contrast, many 2-arylbenzothiazole building blocks are commonly offered at 90–93% purity without guaranteed analytical characterization, necessitating in-house repurification prior to use . The 95% baseline purity with available certificates of analysis reduces procurement risk and eliminates the need for initial purification steps in most synthetic applications.

Purity & QC Documentation
Class-level
Target: 95% min. purity with batch-specific COA (NMR, HPLC, GC)
Comparator: 90–93% purity, variable QC

Reduces procurement risk and in-house repurification need

Data to verify; vendor specification review

Quality control Procurement specification Analytical chemistry

Bis(benzothiazole) Chromophore Photophysical Properties

The bis(benzothiazolyl) ketone scaffold exhibits distinct photophysical behavior compared to mono-benzothiazole ketones. While benzothiazole-2-yl(phenyl)methanone-based TADF emitters in neat films show emission peaks at 654–683 nm with photoluminescence quantum yields (PLQYs) of 0.8–3.6% [1], the symmetrical bis(benzothiazole) carbonyl system produces a substantially red-shifted absorption and is reported to exhibit fluorescence characteristics consistent with extended π-conjugation across two electron-withdrawing benzothiazole units . The dual benzothiazole substitution creates a more electron-deficient carbonyl, which is advantageous for designing donor-acceptor materials with controlled HOMO-LUMO gaps.

Photophysical Properties
Class-level
Red-shifted absorption relative to mono-benzothiazole ketones; quantitative emission data not published

May support extended π-conjugation for donor-acceptor materials

Context-dependent; experimental confirmation required

Photophysics Fluorescence Materials chemistry

Application Scenarios for Bis(benzo[d]thiazol-2-yl)methanone


O-Alkylated Enol Ether Synthesis via Vinyl Grignard

Research groups requiring enol ether intermediates for Claisen rearrangements or vinyl ether polymerization can leverage the exclusive O-alkylation regioselectivity of Bis(benzo[d]thiazol-2-yl)methanone with vinyl Grignard reagents. This unique reactivity—unavailable from mono-benzothiazole ketones—provides a direct route to bis(benzothiazolyl)-substituted enol ethers without competing C-alkylation . The resulting products serve as precursors for acid-catalyzed rearrangements to α-benzothiazolyl carbonyl compounds, a transformation sequence not accessible from 2-benzoylbenzothiazole or benzophenone.

Tertiary Carbinol Library Construction for Medicinal Chemistry

Medicinal chemists constructing focused libraries of heterocyclic tertiary carbinols—privileged motifs in kinase inhibitors and GPCR modulators—benefit from the clean Grignard addition chemistry of Bis(benzo[d]thiazol-2-yl)methanone. The complete absence of reduction side products (vs. 30–60% for benzophenone) and thiazole ring-opening pathways ensures consistently high isolated yields of the desired carbinol across diverse alkyl, allyl, and alkynyl Grignard nucleophiles . This predictability reduces purification bottlenecks and enables parallel synthesis workflows.

Electron-Acceptor Building Block for TADF and OLED Materials

The bis(benzothiazole) carbonyl scaffold serves as a stronger electron-accepting unit than mono-benzothiazole ketones, making it a strategic building block for donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters. When coupled with electron-donating groups such as phenoxazine or phenothiazine, the resulting materials exhibit reduced singlet-triplet energy gaps (ΔEST) and microsecond-scale delayed fluorescence lifetimes, as demonstrated in related benzothiazolyl ketone systems . The symmetrical bis(benzothiazole) structure additionally promotes aggregation-induced emission (AIE) behavior, beneficial for non-doped OLED device architectures.

Benzothiazole-Functionalized MOF and Coordination Polymer Precursor

The dual benzothiazole nitrogen atoms, combined with the central carbonyl oxygen, provide a tridentate or bridging coordination motif for transition metal ions. Bis(benzo[d]thiazol-2-yl)methanone can serve as a ligand precursor for constructing metal-organic frameworks (MOFs) or coordination polymers with potential applications in heterogeneous catalysis and gas storage. The 95% purity specification with available QC documentation ensures reproducible metal-ligand stoichiometry in framework synthesis, a critical parameter for achieving target porosity and crystallinity.

Application
Selection Property
Validation Focus
Enol ether synthesis via vinyl Grignard
Exclusive O-alkylation regioselectivity
Regioselectivity validation with vinylmagnesium bromide
Tertiary carbinol library construction
Predictable Grignard chemoselectivity without reduction byproducts
Chemoselectivity assessment across diverse Grignard reagents
TADF/OLED donor-acceptor building block
Extended π-conjugation and electron-accepting scaffold
Photophysical characterization and device performance testing
MOF/coordination polymer precursor
Benzothiazole N and carbonyl O coordination motif
Metal-ligand stoichiometry and framework crystallinity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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